5-Hydroxy-tricyclo[8.2.1.03,8]trideca-3(8),4,6-trien-13-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-tricyclo[8.2.1.03,8]trideca-3(8),4,6-trien-13-one is a complex organic compound with a unique tricyclic structure.
Vorbereitungsmethoden
The synthesis of 5-Hydroxy-tricyclo[8.2.1.03,8]trideca-3(8),4,6-trien-13-one involves multiple steps. One common synthetic route includes the cyclization of a suitable precursor under specific reaction conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired tricyclic structure. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
5-Hydroxy-tricyclo[8.2.1.03,8]trideca-3(8),4,6-trien-13-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced tricyclic compounds.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the tricyclic ring, often using reagents like sodium hydride or lithium diisopropylamide
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-tricyclo[8.2.1.03,8]trideca-3(8),4,6-trien-13-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of interest in the study of enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 5-Hydroxy-tricyclo[8.2.1.03,8]trideca-3(8),4,6-trien-13-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
5-Hydroxy-tricyclo[8.2.1.03,8]trideca-3(8),4,6-trien-13-one can be compared with other tricyclic compounds such as:
Tricyclo[8.2.1.0,3,8]trideca-3,5,7-trien-13-one: Similar in structure but lacks the hydroxyl group, which can significantly alter its chemical properties and reactivity
5,6,7,8,9,10-Hexahydro-6,9-methanobenzo[8]annulen-11-one: Another tricyclic compound with different functional groups, leading to distinct applications and reactivity
The presence of the hydroxyl group in this compound makes it unique, providing additional sites for chemical reactions and potential biological activity.
Eigenschaften
Molekularformel |
C13H14O2 |
---|---|
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
(1S,10R)-5-hydroxytricyclo[8.2.1.03,8]trideca-3(8),4,6-trien-13-one |
InChI |
InChI=1S/C13H14O2/c14-12-4-3-8-5-9-1-2-10(13(9)15)6-11(8)7-12/h3-4,7,9-10,14H,1-2,5-6H2/t9-,10+/m1/s1 |
InChI-Schlüssel |
JZHXIHHXODNANH-ZJUUUORDSA-N |
Isomerische SMILES |
C1C[C@H]2CC3=C(C[C@@H]1C2=O)C=CC(=C3)O |
Kanonische SMILES |
C1CC2CC3=C(CC1C2=O)C=CC(=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.